molecular formula C24H18ClN3O5 B2684296 (E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 380478-20-6

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2684296
CAS No.: 380478-20-6
M. Wt: 463.87
InChI Key: WCKIJCDULNWABV-UHFFFAOYSA-N
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Description

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H18ClN3O5 and its molecular weight is 463.87. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence and Fluorescent Dyes

One application is in the development of π-extended fluorene derivatives, which show promising photoluminescence properties. These compounds, including variations with nitro groups, have been synthesized and exhibit high fluorescence quantum yields, making them potential candidates for use as fluorescent solvatochromic dyes. This application is significant in the fields of materials science and sensor technology, where high-efficiency fluorescent materials are sought after for various optical and electronic devices (Kotaka, Konishi, & Mizuno, 2010).

Nonlinear Optical (NLO) Properties

Another application involves the study of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, which exhibit linear optical, second and third-order nonlinear optical properties. These properties make them suitable for use in semiconductor devices, offering potential advancements in the development of optoelectronic and charge transport materials. The study of these compounds contributes to the understanding of intra- and inter-molecular charge transport mechanisms, crucial for designing materials with enhanced electronic functionalities (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Corrosion Inhibition

Research into N-phenyl-benzamide derivatives, including those with nitro and methoxy substituents, demonstrates their application as corrosion inhibitors. These compounds show significant inhibition efficiency for mild steel in acidic conditions, suggesting their potential use in protecting metals from corrosion. This application is vital for industries where metal durability and longevity are critical, including in construction and manufacturing (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Electrochemical and Electrochromic Materials

The study of aromatic poly(amine−amide)s incorporating anodically stable yellow and blue electrochromic behaviors highlights the application of certain derivatives in electrochromic devices. These materials exhibit reversible electrochemical oxidation and are candidates for use in displays and smart windows, where the ability to change color upon electrical stimulation is required (Liou & Lin, 2009).

Chemotherapeutics Against Breast Cancer

Ru(II) complexes with substituted chalcone ligands have been synthesized and characterized for their anti-cancer activity against breast cancer cell lines. These compounds, particularly those with hydroxyphenyl and methoxyphenyl substituents, show significant cytotoxicity and potential as chemotherapeutics. Their ability to interfere with DNA absorption spectra and induce cell cycle arrest makes them promising candidates for cancer treatment research (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-16(10-11-22(23)33-15-17-6-2-3-7-19(17)25)12-18(14-26)24(29)27-20-8-4-5-9-21(20)28(30)31/h2-13H,15H2,1H3,(H,27,29)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIJCDULNWABV-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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